molecular formula C19H18Br2N2O5S B5303505 2-[(2Z)-2-[(5-Bromofuran-2-YL)formamido]-3-(4-bromophenyl)prop-2-enamido]-4-(methylsulfanyl)butanoic acid

2-[(2Z)-2-[(5-Bromofuran-2-YL)formamido]-3-(4-bromophenyl)prop-2-enamido]-4-(methylsulfanyl)butanoic acid

Cat. No.: B5303505
M. Wt: 546.2 g/mol
InChI Key: GTBKMENUFIXGPI-UVTDQMKNSA-N
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Description

2-[(2Z)-2-[(5-Bromofuran-2-YL)formamido]-3-(4-bromophenyl)prop-2-enamido]-4-(methylsulfanyl)butanoic acid is a complex organic compound with potential applications in various scientific fields This compound features a furan ring substituted with bromine, a bromophenyl group, and a butanoic acid moiety with a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2Z)-2-[(5-Bromofuran-2-YL)formamido]-3-(4-bromophenyl)prop-2-enamido]-4-(methylsulfanyl)butanoic acid involves multiple steps, starting with the preparation of the furan ring. One common method for synthesizing furans is the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones . The bromination of the furan ring can be achieved using bromine or N-bromosuccinimide (NBS) under mild conditions .

The next step involves the formation of the enamido group through a condensation reaction between the bromofuran derivative and an appropriate amine. The bromophenyl group can be introduced via a Suzuki coupling reaction, which typically uses palladium catalysts and boronic acids . Finally, the butanoic acid moiety with a methylsulfanyl group can be attached through a series of esterification and thiolation reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include using continuous flow reactors for certain steps, employing more efficient catalysts, and minimizing the use of hazardous reagents. The overall goal would be to produce the compound in high yield and purity while reducing waste and environmental impact.

Mechanism of Action

The mechanism of action of 2-[(2Z)-2-[(5-Bromofuran-2-YL)formamido]-3-(4-bromophenyl)prop-2-enamido]-4-(methylsulfanyl)butanoic acid likely involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways would need to be identified through experimental studies and computational modeling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2Z)-2-[(5-Bromofuran-2-YL)formamido]-3-(4-bromophenyl)prop-2-enamido]-4-(methylsulfanyl)butanoic acid is unique due to its combination of a bromofuran ring, a bromophenyl group, and a butanoic acid moiety with a methylsulfanyl group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

2-[[(Z)-2-[(5-bromofuran-2-carbonyl)amino]-3-(4-bromophenyl)prop-2-enoyl]amino]-4-methylsulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Br2N2O5S/c1-29-9-8-13(19(26)27)22-17(24)14(10-11-2-4-12(20)5-3-11)23-18(25)15-6-7-16(21)28-15/h2-7,10,13H,8-9H2,1H3,(H,22,24)(H,23,25)(H,26,27)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBKMENUFIXGPI-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C(=CC1=CC=C(C=C1)Br)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCCC(C(=O)O)NC(=O)/C(=C/C1=CC=C(C=C1)Br)/NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Br2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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